Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime
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Overview
Description
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime is a complex organic compound commonly employed in the research of precise disorders associated with mannose metabolism. This compound is notable for its bioactivity and is used in various scientific research applications.
Preparation Methods
The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime involves multiple steps. The starting material is typically a mannose derivative, which undergoes several protection and deprotection steps to introduce the isopropylidene and trityl groups. The key steps include:
Protection of hydroxyl groups: Using isopropylidene and trityl chloride under acidic conditions.
Oxidation: Introduction of the keto group at the 5-position.
Oxime formation: Reaction with hydroxylamine to form the oxime group.
Chemical Reactions Analysis
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to amines.
Substitution: The trityl and isopropylidene groups can be substituted under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying mannose metabolism and related disorders.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime involves its interaction with specific enzymes and metabolic pathways related to mannose metabolism. The compound’s bioactivity is attributed to its ability to mimic or interfere with natural mannose derivatives, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar compounds to Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime include:
- Benzyl 2,3-O-isopropylidene-6-O-trityl-a-D-lyxo-hexofuranoside-5-ulose oxime
- Other mannose derivatives : Compounds with similar protective groups and functional groups.
The uniqueness of this compound lies in its specific combination of protective groups and its bioactivity related to mannose metabolism.
Properties
Molecular Formula |
C35H35NO6 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(NE)-N-[1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine |
InChI |
InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/b36-29+/t30-,31+,32+,33+/m1/s1 |
InChI Key |
MEWHXXQJPZKJKR-DJVQQFOGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
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